molecular formula C14H15NO2 B8214013 3-Methoxy-4-(p-tolyloxy)aniline

3-Methoxy-4-(p-tolyloxy)aniline

Cat. No.: B8214013
M. Wt: 229.27 g/mol
InChI Key: LWDFYLPUJWYNSF-UHFFFAOYSA-N
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Description

3-Methoxy-4-(p-tolyloxy)aniline: is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a methoxy group at the third position and a p-tolyloxy group at the fourth position on the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-(p-tolyloxy)aniline can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. The starting material, 3-methoxyaniline, undergoes a reaction with p-tolyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-4-(p-tolyloxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain the corresponding amine derivatives.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Concentrated sulfuric acid for sulfonation.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Amine derivatives.

    Substitution: Nitro or sulfonic acid derivatives.

Scientific Research Applications

Chemistry: 3-Methoxy-4-(p-tolyloxy)aniline is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential biological activities. It has been investigated for its role as an inhibitor of certain enzymes and its potential use in drug development.

Medicine: The compound’s derivatives have shown promise in medicinal chemistry. They are explored for their potential therapeutic applications, including anti-inflammatory and anticancer activities.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its unique chemical properties make it valuable in the development of materials with specific characteristics.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(p-tolyloxy)aniline involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the specific enzyme targeted. Additionally, the compound’s ability to undergo electrophilic aromatic substitution allows it to interact with other molecules, potentially leading to the formation of new compounds with distinct biological activities.

Comparison with Similar Compounds

  • 3-Methoxy-4-(m-tolyloxy)aniline
  • 3-Methoxy-4-(o-tolyloxy)aniline
  • 3-Methoxy-4-(p-ethoxy)aniline

Comparison: Compared to its analogs, 3-Methoxy-4-(p-tolyloxy)aniline exhibits unique properties due to the specific positioning of the methoxy and p-tolyloxy groups. This positioning can influence the compound’s reactivity, stability, and biological activity. For instance, the presence of the p-tolyloxy group can enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes or hydrophobic pockets in proteins.

Properties

IUPAC Name

3-methoxy-4-(4-methylphenoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-10-3-6-12(7-4-10)17-13-8-5-11(15)9-14(13)16-2/h3-9H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWDFYLPUJWYNSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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